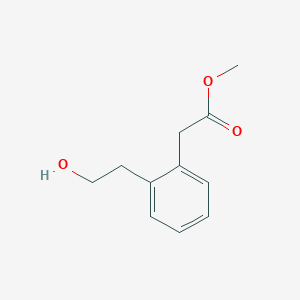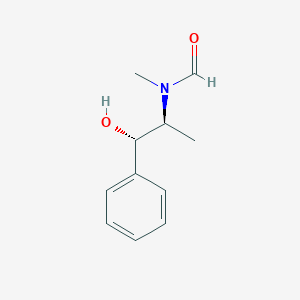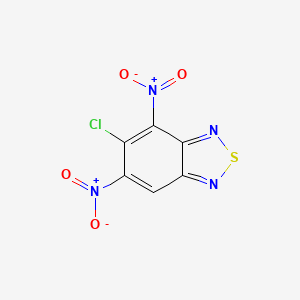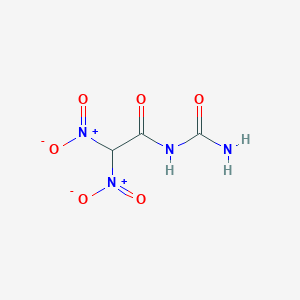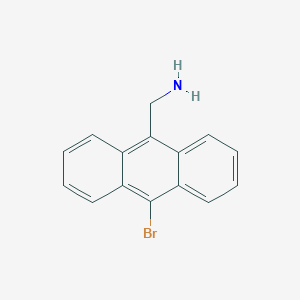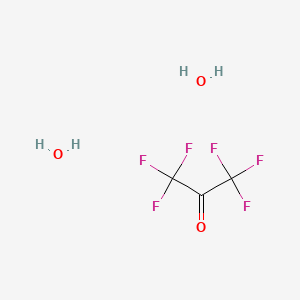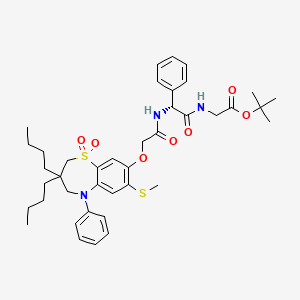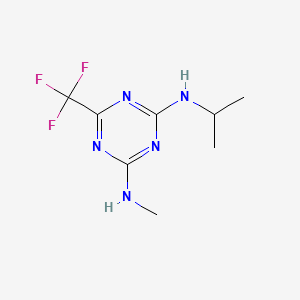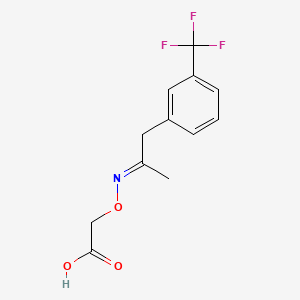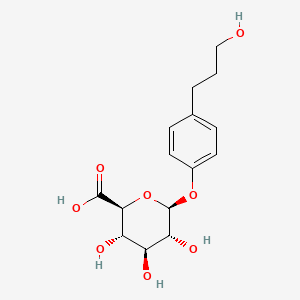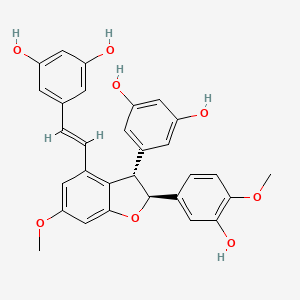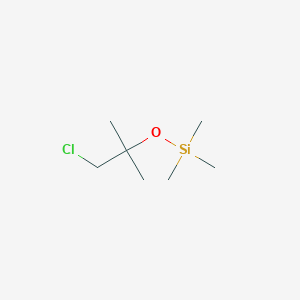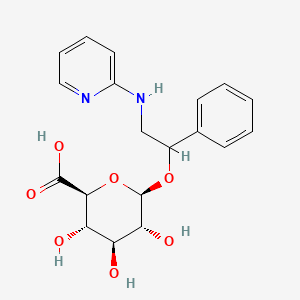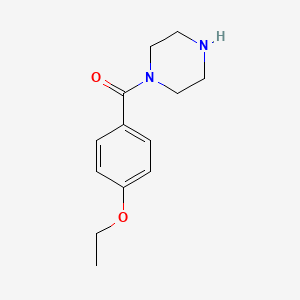
1-(4-Ethoxybenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Ethoxybenzoyl)piperazine is an organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 4-ethoxybenzoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Ethoxybenzoyl)piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Ethoxybenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-(4-Ethoxybenzoyl)piperazine has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-Ethoxybenzoyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1-(4-Methoxybenzoyl)piperazine: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-Chlorobenzoyl)piperazine: Contains a chlorine atom in place of the ethoxy group.
1-(4-Methylbenzoyl)piperazine: Features a methyl group instead of an ethoxy group.
Uniqueness: 1-(4-Ethoxybenzoyl)piperazine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs .
Propiedades
Fórmula molecular |
C13H18N2O2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
(4-ethoxyphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-12-5-3-11(4-6-12)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
Clave InChI |
ZPCXRXPKVCICAJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)N2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
